

Bisaramil: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent that exhibits a dual mechanism of action by blocking both sodium and calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used to elucidate its bioactivity. Detailed signaling pathways and experimental workflows are presented to offer a deeper understanding of its pharmacological effects at the molecular and cellular levels. All quantitative data are summarized for clarity, and detailed experimental protocols are provided as a reference for researchers in the field.

Chemical Structure and Identification

Bisaramil is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is [(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate. The chemical structure and key identifiers are presented below.



Identifier	Value
IUPAC Name	[(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate
CAS Number	89194-77-4[1]
Molecular Formula	C17H23CIN2O2[1]
Molecular Weight	322.8 g/mol [1]
Canonical SMILES	CCN1C[C@H]2CN(CINVALID-LINK C2OC(=O)C3=CC=C(C=C3)Cl)C[1]
Synonyms	Bisaramil hydrochloride, Yutac, RGH-2957, NK-1556[1]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The available data for **Bisaramil** are summarized in the following table. It is important to note that while some properties have been computationally predicted, specific experimental values for melting point and pKa are not readily available in the public domain.

Property	Value/Information
Melting Point	Experimental value not publicly available.
Solubility	Soluble in DMSO. Quantitative solubility data in aqueous and other organic solvents are not specified in the available literature.
рКа	Experimental value not publicly available. As a molecule with tertiary amine groups, it is expected to be basic.
LogP (calculated)	3.6

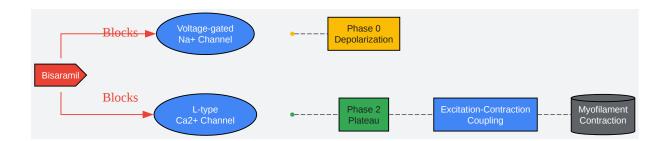
Mechanism of Action and Signaling Pathways



Bisaramil exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes. This dual-channel antagonism alters the cardiac action potential, thereby suppressing abnormal heart rhythms.

Signaling Pathway of Bisaramil in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by **Bisaramil**. By blocking Na⁺ and Ca²⁺ channels, **Bisaramil** reduces the influx of these ions during the cardiac action potential. This leads to a decrease in the rate of depolarization (Phase 0) and a shortening of the plateau phase (Phase 2), ultimately affecting downstream signaling cascades that are dependent on intracellular calcium concentrations, such as excitation-contraction coupling.



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Bisaramil's mechanism of action in cardiomyocytes.

Experimental Protocols

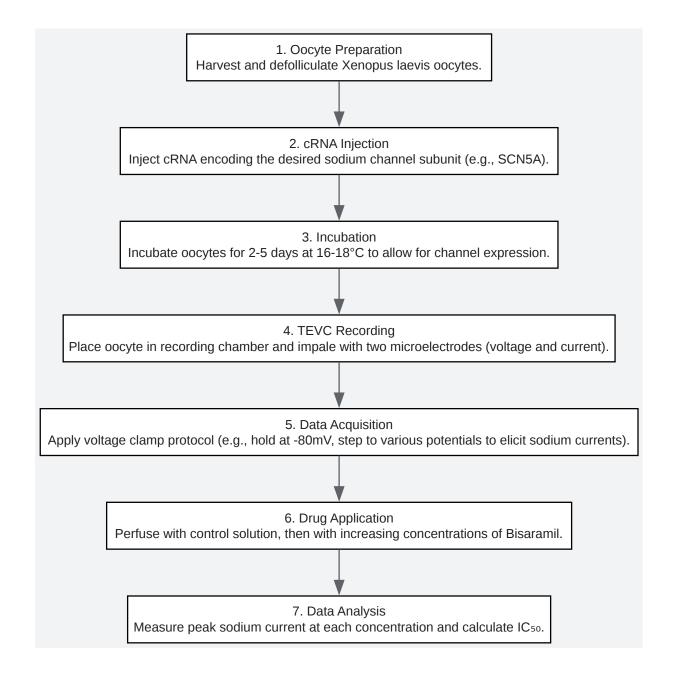
The following sections describe generalized experimental protocols for assessing the key bioactivities of **Bisaramil**. These are based on established methodologies for characterizing antiarrhythmic drugs and ion channel blockers.

Determination of Sodium Channel Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general procedure for expressing and recording from voltage-gated sodium channels in Xenopus laevis oocytes to assess the inhibitory effects of **Bisaramil**.

Methodology Workflow:





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Workflow for Two-Electrode Voltage Clamp experiment.

Detailed Steps:

 Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis and treated with collagenase to remove the follicular layer. Healthy oocytes (stage V-VI) are selected for injection.



- cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of the human cardiac sodium channel (NaV1.5) is microinjected into the oocyte cytoplasm.
- Incubation: Injected oocytes are incubated in a buffered solution (e.g., ND96) at 16-18°C for 2-5 days to allow for the expression and insertion of sodium channels into the oocyte membrane.

· TEVC Recording:

- An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5).
- Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
- A voltage-clamp amplifier is used to hold the membrane potential at a set value (e.g., -80 mV) and to record the currents flowing across the membrane.

• Data Acquisition:

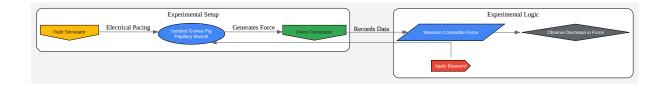
- A voltage protocol is applied to elicit sodium currents. For example, from a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).
- The resulting inward sodium currents are recorded.
- Drug Application: After recording baseline currents in the control solution, the perfusion is switched to solutions containing increasing concentrations of **Bisaramil**. The effect on the peak sodium current is recorded at each concentration.
- Data Analysis: The peak inward current at each test potential is measured. The percentage
 of current inhibition by Bisaramil is calculated relative to the control. A concentrationresponse curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is
 determined.



Assessment of Calcium Channel Antagonism in Isolated Guinea Pig Papillary Muscle

This protocol describes a method to evaluate the negative inotropic (force-reducing) effects of **Bisaramil**, which is indicative of calcium channel blockade, using an isolated guinea pig papillary muscle preparation.

Experimental Setup and Logic:



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Logic of the isolated papillary muscle experiment.

Detailed Steps:

- Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose). The papillary muscle is carefully dissected from the right ventricle.
- Experimental Setup: The muscle is mounted vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. One end of the muscle is fixed, and the other is connected to an isometric force transducer to record contractile force. The muscle is stimulated to contract at a constant frequency (e.g., 1 Hz) using platinum field electrodes.
- Equilibration: The muscle is allowed to equilibrate for at least 60 minutes, during which the resting tension is adjusted to achieve a maximal contractile force.



- Drug Application: After a stable baseline of contractile force is established, **Bisaramil** is added to the tissue bath in a cumulative concentration-dependent manner. The muscle is exposed to each concentration for a sufficient period to reach a steady-state effect.
- Data Analysis: The developed tension (contractile force) is recorded continuously. The effect
 of each concentration of Bisaramil is expressed as a percentage of the baseline contractile
 force. A concentration-response curve is constructed to determine the potency of Bisaramil
 in reducing contractile force, which is indicative of its calcium channel antagonistic activity.

Conclusion

Bisaramil is a promising antiarrhythmic compound with a well-defined chemical structure and a dual mechanism of action involving the blockade of both sodium and calcium channels. The experimental protocols outlined in this guide provide a framework for the continued investigation of its pharmacological properties. Further research to determine its precise physicochemical characteristics, such as melting point, solubility, and pKa, will be valuable for its continued development as a therapeutic agent. The detailed understanding of its signaling pathways offers a basis for exploring its full therapeutic potential and for the design of novel antiarrhythmic drugs.

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References

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